4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiophene ring fused to a 1,3,4-oxadiazole moiety, which is connected via a carboxamide linkage to a 1,2,3-thiadiazole ring substituted with a methyl group at position 2. The structural complexity allows for diverse interactions with biological targets, such as PARP (poly-ADP-ribose polymerase) and cancer cell receptors, as inferred from analogs .
Properties
IUPAC Name |
4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2S2/c1-5-7(19-15-12-5)8(16)11-10-14-13-9(17-10)6-3-2-4-18-6/h2-4H,1H3,(H,11,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVLAFQNPLKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The foundational route involves cyclocondensation of methyl thiosemicarbazide with thiophene-2-carboxylic acid derivatives. In a representative procedure, 3-amino-2-thiophene carboxylic acid methyl ester undergoes formamide-mediated cyclization to form the 1,3,4-oxadiazole core. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces reactivity for nucleophilic substitution, enabling coupling with pre-synthesized 1,2,3-thiadiazole-5-carboxamide intermediates.
Reaction conditions typically involve refluxing in dimethylformamide (DMF) at 110°C for 6–8 hours, achieving yields of 68–72%. Catalytic triethylamine (Et₃N) enhances substitution efficiency by deprotonating nucleophilic sites, while inert atmospheres (N₂ or Ar) prevent oxidative degradation of sulfur-containing intermediates.
Nucleophilic Substitution and Acylation
Acylation of the oxadiazole amine with 1,2,3-thiadiazole-5-carbonyl chloride constitutes a critical step. Source details the use of oxalyl chloride in DMF to generate the acyl chloride in situ, followed by dropwise addition to the amine intermediate at 0–5°C. This method minimizes side reactions such as hydrolysis, yielding the target compound in 65% isolated purity after recrystallization from ethanol.
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane (DCM) |
| Catalyst | DMF (0.1 eq) |
| Reaction Time | 3 hours |
Enzymatic Synthesis Using Vanadium Haloperoxidases
Biocatalytic Oxidative Dimerization
Recent advances leverage vanadium-dependent haloperoxidases (VHPOs) for sustainable synthesis. Source demonstrates that Curvularia inaequalis chloroperoxidase (CiVCPO) catalyzes the oxidative dimerization of thiobenzamide derivatives into 1,2,4-thiadiazoles. Applied to the target compound, this method involves enzymatic S-bromination using H₂O₂ as the terminal oxidant and KBr as the halogen source.
The reaction proceeds via two enzyme-mediated halogenation events:
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S-Bromination : The thioamide sulfur undergoes electrophilic attack by hypobromous acid (HOBr), generating S-bromothioamide.
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Cyclization : Bromine displacement by a neighboring nitrogen atom forms the thiadiazole ring, with concurrent release of HBr.
Optimized conditions (50 mM PIPES buffer, pH 6.5, 50% MeCN cosolvent) afford the product in 81–91% yield with total turnover numbers (TTNs) exceeding 3,000.
Substrate Scope and Limitations
Enzymatic methods tolerate para-substituted thioamides (e.g., methyl, tert-butyl) but show reduced efficiency with electron-withdrawing groups (Cl, Br). Heterocyclic substrates (e.g., thiophene-2-carbothioamide) require excess KBr (3.0 eq) to suppress hydrolysis, achieving moderate yields (51–84%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but risk decomposition above 100°C. Comparative studies show that acetonitrile (MeCN) improves enzymatic activity by 40% relative to DMF, attributed to better enzyme-substrate binding in aqueous-organic biphasic systems.
Catalytic Additives
Triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) accelerate acylation steps by activating carbonyl groups. However, DMAP induces side reactions in enzymatic systems, reducing TTNs by 25%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | TTN | Sustainability |
|---|---|---|---|
| Conventional | 65–72 | N/A | Moderate |
| Enzymatic | 51–91 | 2,040–3,640 | High |
Enzymatic routes excel in atom economy and reduced waste but require specialized equipment for biocatalyst immobilization. Conventional methods remain preferable for large-scale production due to shorter reaction times (3–8 hours vs. 12–24 hours).
Mechanistic Insights and Intermediate Characterization
Key Intermediates
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of this compound is , indicating the presence of multiple heteroatoms (nitrogen and sulfur) that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and oxadiazole exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting microbial growth.
Mechanism of Action : The proposed mechanism involves interference with essential cellular processes in microbes. It may inhibit enzyme activity or disrupt cell wall synthesis, which is critical for bacterial survival.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Anticancer Activity Evaluation : In vitro assays revealed that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted its potential as a lead compound for developing new anticancer drugs.
Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to act as a semiconductor can be harnessed to improve the efficiency of solar cells.
Sensors
Due to its chemical stability and sensitivity to environmental changes, this compound can be utilized in the development of sensors for detecting specific ions or small molecules in various settings .
Pesticidal Activity
Research has indicated that compounds similar to this compound exhibit potential as pesticides. They can act against plant pathogens and pests by disrupting vital biological processes.
Herbicidal Properties
Studies have shown that derivatives can inhibit weed growth by interfering with photosynthesis or other metabolic pathways essential for plant survival .
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially disrupting their normal function.
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Substituent Effects on Heterocyclic Cores
- Oxadiazole-Thiophene Derivatives: 4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide (): Replaces the thiadiazole-carboxamide with a sulfamoylbenzamide group. N-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide (): Substitutes thiophene with a methylthiophenyl group and uses an indole-carboxamide. The indole moiety may improve DNA intercalation properties, contrasting with the thiadiazole’s role in electron-deficient interactions .
- Thiadiazole-Based Analogs: N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (): Replaces the oxadiazole-thiophene unit with a cyclobutyl-thiadiazole. 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (): Lacks the oxadiazole-thiophene moiety but includes a methylthio group. This substitution increases lipophilicity, which may enhance blood-brain barrier penetration relative to the target compound’s polar carboxamide linkage .
Physicochemical and Crystallographic Properties
- Crystallography : Derivatives like 5-(Furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione () adopt planar geometries stabilized by intramolecular hydrogen bonding. The target compound’s oxadiazole-thiophene unit likely forms similar interactions, influencing crystal packing and solubility .
- Computational Analysis : Density-functional theory (DFT) studies in emphasize the role of exact exchange in predicting thermochemical properties. Such methods could model the target compound’s electronic structure for SAR refinement .
Biological Activity
The compound 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly its antimicrobial and anticancer effects, along with relevant research findings.
Chemical Structure
The compound features a complex structure characterized by the presence of multiple heteroatoms (nitrogen and sulfur) within its ring systems. Its IUPAC name is 4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide , and it is classified under thiadiazole and oxadiazole derivatives.
Molecular Formula
The molecular formula for this compound is , indicating a significant number of nitrogen and sulfur atoms which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
- Mechanism of Action : The proposed mechanism involves interference with essential cellular processes in microbes. It may inhibit enzyme activity or disrupt cell wall synthesis.
Anticancer Activity
Numerous studies have focused on the anticancer potential of thiadiazole and oxadiazole derivatives. The following findings highlight the effectiveness of the compound against cancer cell lines:
| Cell Line | Activity | IC50 (µM) | Comparison |
|---|---|---|---|
| HepG2 (liver cancer) | Significant inhibition | 1.1 | Superior to Doxorubicin (IC50 = 1.2) |
| A549 (lung cancer) | Significant inhibition | 2.6 | Comparable to standard drugs |
| MCF-7 (breast cancer) | Moderate inhibition | 1.4 | Effective against resistant strains |
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as HepG2 and A549. The results indicated that these compounds significantly reduced cell viability compared to controls .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). High binding affinity suggests potential as a therapeutic agent .
Other Biological Activities
Beyond antimicrobial and anticancer activities, compounds similar to this compound have exhibited:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives using POCl₃ under reflux (90°C for 3 hours), followed by precipitation with ammonia to achieve ~75% yield . Alternative routes involve heterocyclization in DMF with iodine and triethylamine, which facilitates sulfur elimination and ring formation . Optimization includes solvent selection (acetonitrile for faster kinetics vs. DMF for stability) and stoichiometric adjustments (1:3 molar ratio of substrate to POCl₃) .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identifies C=N (oxadiazole) at ~1600 cm⁻¹ and C-S (thiadiazole) at ~680 cm⁻¹ .
- NMR Analysis : ¹H NMR detects thiophene protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and aromatic carbons (δ 120–150 ppm) .
- Elemental Analysis : Validates purity (>98%) via C, H, N, S percentages .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Use MTT assays against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. IC₅₀ values (e.g., 4.37 μM for HepG-2) are benchmarked against cisplatin. Dose-response curves (0.1–100 μM) and triplicate experiments ensure reproducibility .
Advanced Research Questions
Q. What computational strategies predict electronic structure and reactivity?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with 6-31G* basis sets model HOMO-LUMO gaps and electrostatic potentials. Include exact exchange corrections to reduce thermochemical errors (average ±2.4 kcal/mol) . Solvent effects (PCM model) refine dipole moments and charge distribution .
Q. How does molecular docking elucidate anticancer mechanisms?
- Methodological Answer : Dock the compound into dihydrofolate reductase (DHFR, PDB 3NU0) using MOE 2014.08. Key interactions:
- Hydrogen bonds with Arg22 (ΔG = −1.6 kcal/mol).
- Hydrophobic contacts with Phe34.
- Validate predictions with IC₅₀ assays and SAR studies on analogs .
Q. What crystallographic methods resolve structural ambiguities?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal XRD.
- Refinement : SHELXL refines anisotropic displacement parameters; WinGX processes data with R-factors <5% .
- Visualization : ORTEP illustrates thermal ellipsoids, confirming bond lengths (e.g., C-S = 1.68 Å) .
Q. How are discrepancies between DFT and XRD bond lengths resolved?
- Methodological Answer :
- Compare DFT-optimized geometries with XRD data.
- Apply dispersion corrections (e.g., D3-BJ) to DFT functionals.
- Account for crystal packing effects via periodic boundary conditions in simulations .
Data Contradiction Analysis
Q. How should conflicting biological activity data from different assays be interpreted?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., 48-hour incubation, 5% CO₂).
- Use ANOVA to compare IC₅₀ values across cell lines (e.g., HepG-2 vs. A-549).
- Cross-validate with apoptosis markers (e.g., caspase-3 activation) .
Q. What steps mitigate inconsistencies in synthetic yields?
- Methodological Answer :
- Control moisture levels (use anhydrous solvents).
- Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
- Optimize catalyst loading (e.g., 0.1 eq. iodine in DMF cyclization) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Assignments | Reference |
|---|---|---|
| IR | C=N (1600 cm⁻¹), C-S (680 cm⁻¹) | |
| ¹H NMR (DMSO-d6) | Thiophene H (δ 7.2–7.8), CH₃ (δ 2.5) | |
| ¹³C NMR | C=O (δ 165), aromatic C (δ 120–150) |
Table 2 : Anticancer Activity Profile
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HepG-2 | 4.37 ± 0.7 | |
| A-549 | 8.03 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
